N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide
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Overview
Description
“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide” is a compound that contains a thiazole ring and a pyrrolidine ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyrrolidine is a saturated five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is a saturated five-membered ring, which allows for structural diversity .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been found to undergo various chemical reactions .Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, such as pyrrole, pyridine, and thiazole derivatives, has been explored for their potential applications in medicinal chemistry. These compounds are synthesized using versatile precursors and demonstrate significant insecticidal activity against pests like the cotton leafworm, showcasing their potential in agricultural applications (Fadda et al., 2017; Obydennov et al., 2017).
Dynamic Tautomerism and Divalent N(I) Character : Research on N-(Pyridin-2-yl)thiazol-2-amine, a compound with a functional unit similar to the one , reveals insights into its dynamic tautomerism and divalent nitrogen character. Such properties contribute to its versatility in chemical synthesis and potential applications in developing therapeutic agents (Bhatia et al., 2013).
Bioactivity and Potential Applications
Antimicrobial and Antitumor Activities : The synthesis of pyridine thiazole derivatives and their metal complexes has shown promising antimicrobial and antitumor activities. These compounds, upon coordination with metals like zinc, exhibit enhanced bioactivity, indicating their potential in the development of new therapeutic agents (Zou et al., 2020).
Insecticidal Agents : The creation of bioactive sulfonamide thiazole derivatives has been investigated for their use as potent insecticidal agents. These compounds have demonstrated significant toxic effects against pests, further emphasizing the role of such chemical structures in agricultural research (Soliman et al., 2020).
Advanced Synthetic Approaches
Combinatorial Synthesis of Heterocycles : Utilizing combinatorial synthesis, a variety of polycyclic heterocycles incorporating spirooxindole and thiazole rings have been developed. This method facilitates the creation of diverse and biologically interesting compounds, highlighting the versatility of synthetic approaches in generating complex molecular structures (Li et al., 2014).
Mannich Reaction in Heterocyclic Chemistry : The Mannich reaction has been employed in the synthesis of a range of N-, S,N-, and Se,N-heterocycles. This approach underscores the importance of innovative synthetic strategies in constructing complex molecules with potential biological activities (Dotsenko et al., 2019).
Mechanism of Action
Target of Action
The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide, also known as F6445-1285, is a derivative of thiazole . Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives, in general, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(9-2-1-3-9)14-10-4-6-15(8-10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYXTAPOHBLHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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